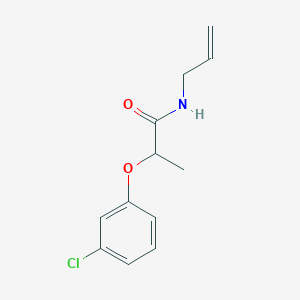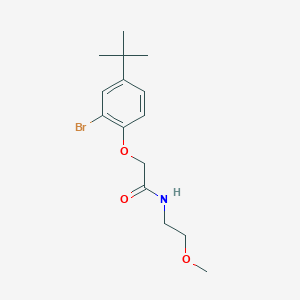
N-allyl-2-(3-chlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(3-chlorophenoxy)propanamide, also known as allylchlorophenylpropamide (ACPA), is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACPA is a potent and selective agonist of the cannabinoid receptor type 1 (CB1) and has been used in various studies to investigate the role of the endocannabinoid system in different physiological processes.
Mecanismo De Acción
ACPA acts as a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by ACPA leads to the inhibition of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
ACPA has been shown to have several biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and memory consolidation. ACPA has also been shown to have a neuroprotective effect in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACPA in lab experiments is its high selectivity for the CB1 receptor, which allows for more precise investigation of the role of the endocannabinoid system in different physiological processes. However, one of the limitations of using ACPA is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
Direcciones Futuras
There are several potential future directions for research involving ACPA. One area of interest is the investigation of the role of the endocannabinoid system in the regulation of inflammation and immune function. ACPA has also been shown to have potential applications in the treatment of various psychiatric disorders, including anxiety and depression. Further research is needed to fully understand the potential therapeutic applications of ACPA in these areas.
Métodos De Síntesis
The synthesis of ACPA involves the reaction of 3-chlorophenol with allyl bromide in the presence of potassium carbonate to yield 3-chlorophenylallyl ether. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid in the presence of triethylamine to yield ACPA.
Aplicaciones Científicas De Investigación
ACPA has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. The endocannabinoid system is a complex signaling system that plays a crucial role in regulating several physiological processes, including pain, appetite, mood, and memory.
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.7 g/mol |
Nombre IUPAC |
2-(3-chlorophenoxy)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C12H14ClNO2/c1-3-7-14-12(15)9(2)16-11-6-4-5-10(13)8-11/h3-6,8-9H,1,7H2,2H3,(H,14,15) |
Clave InChI |
NZCBCKBNFBWUII-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl |
SMILES canónico |
CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)

![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
![N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296234.png)
![N-(2,3-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296236.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296238.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296239.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296241.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296242.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B296243.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296246.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B296247.png)
